LTB4-IN-1

Description

Properties

IUPAC Name |

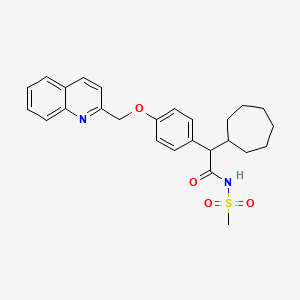

2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWBFCPZMALJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LTB4 Pathway Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the leukotriene B4 (LTB4) signaling pathway, the primary target for inhibitory compounds like LTB4-IN-1. It includes quantitative data on LTB4's effects, descriptions of experimental methodologies, and visualizations of key pathways and workflows.

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1][2][3] Its effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1.[1][2][3] This guide explores the mechanism of action of LTB4, providing a foundation for understanding how an inhibitor, herein referred to as this compound, would function.

Core Mechanism of Action: Targeting the LTB4/BLT1 Axis

This compound is hypothesized to be an antagonist of the BLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by LTB4. LTB4 is synthesized in response to various stimuli and is a potent chemoattractant for leukocytes, particularly neutrophils.[3] By binding to BLT1, which is highly expressed on the surface of these immune cells, LTB4 initiates a cascade of intracellular events that lead to cell recruitment, activation, and the production of pro-inflammatory mediators.[1][4]

The LTB4-BLT1 signaling axis is implicated in the pathogenesis of numerous acute and chronic inflammatory diseases, including atherosclerosis, asthma, and autoimmune disorders.[3][4] Blockade of this pathway with a BLT1 antagonist has been shown to reduce lipid accumulation, monocyte infiltration, and the size of atheromatous plaques in animal models of atherosclerosis.[4]

Signaling Pathways

Upon binding of LTB4 to the BLT1 receptor, several downstream signaling pathways are activated. These pathways ultimately orchestrate the pro-inflammatory effects of LTB4.

One of the primary pathways involves the activation of G-proteins, leading to an increase in intracellular calcium mobilization.[5] This is followed by the activation of multiple kinase cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: LTB4 activates members of the MAPK family such as p38, JNK, and ERK1/2.[5][6] This leads to the activation of the transcription factor AP-1, which is involved in the expression of various inflammatory genes.[5]

-

NF-κB Pathway: The LTB4-BLT1 axis can lead to the translocation of NF-κB, another critical transcription factor for pro-inflammatory gene expression.[5]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: LTB4 has been shown to induce neutrophil activation and degranulation through the β isoform of PI3K.[5]

Furthermore, the LTB4/BLT1 signaling can interact with other signaling pathways. For instance, it can confer resistance to TGF-β1-induced growth inhibition by enhancing the phosphorylation of Smad3 in the linker region through a cascade involving NAD(P)H oxidase, ROS, EGFR, PI3K, and ERK1/2.[7]

Below are diagrams illustrating the key signaling pathways.

References

- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of the LTB4-BLT1 axis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 Receptor-1 Mediates Intermittent Hypoxia-induced Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity and Selectivity of Leukotriene B4 (LTB4) Pathway Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by attracting and activating leukocytes. The biological effects of LTB4 are mediated through its high-affinity G protein-coupled receptor, BLT1, and a lower-affinity receptor, BLT2. Given its central role in inflammation, the LTB4 pathway is a key target for the development of therapeutics for a range of inflammatory diseases, including asthma, rheumatoid arthritis, and psoriasis. This guide provides a technical overview of the target specificity and selectivity of representative inhibitors targeting three key points in the LTB4 pathway: 5-lipoxygenase (5-LO), leukotriene A4 hydrolase (LTA4H), and the BLT1 receptor. While the specific designation "LTB4-IN-1" does not correspond to a known inhibitor, this guide will utilize data from well-characterized inhibitors as exemplars.

5-Lipoxygenase (5-LO) Inhibitors

5-LO is the initial and rate-limiting enzyme in the biosynthesis of all leukotrienes. Inhibitors of 5-LO block the production of LTB4 as well as the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Exemplar Compound: Zileuton

Zileuton is the only 5-LO inhibitor currently approved for clinical use, primarily for the treatment of asthma.

1.1.1. Quantitative Data for Zileuton

| Target | Assay Type | System | Potency (IC50) | Reference |

| 5-Lipoxygenase | Enzyme Activity | Stimulated HEK293 cells | ~1 µM | [1] |

| 5-Lipoxygenase | Enzyme Activity | J774 Macrophages | ~3.5 µM (for AA release) | [2] |

| Prostaglandin Biosynthesis | PGE2 Production | LPS-stimulated macrophages | Inhibition observed at 1-100 µM | [2] |

1.1.2. Target Selectivity of Zileuton

Zileuton is a selective inhibitor of 5-LO. However, at higher concentrations, it can also affect other enzymes involved in arachidonic acid metabolism. For instance, it has been shown to suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid[2]. It does not show significant activity against 12-lipoxygenase or 15-lipoxygenase[3].

1.1.3. Experimental Protocol: 5-LO Inhibition Assay in HEK293 Cells

This protocol is based on methods described for assessing 5-LO product biosynthesis in stimulated cells[1].

Objective: To determine the inhibitory effect of a test compound on the production of 5-LO metabolites in a cellular context.

Materials:

-

HEK293 cells stably expressing 5-LO.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium ionophore A23187.

-

Test compound (e.g., Zileuton) dissolved in a suitable solvent (e.g., DMSO).

-

Methanol for cell lysis and protein precipitation.

-

Internal standard (e.g., PGB2).

-

LC-MS/MS system for eicosanoid analysis.

Procedure:

-

Cell Culture: Plate HEK293-5LO cells in 24-well plates and grow to confluency.

-

Pre-incubation: Replace the culture medium with serum-free medium and pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add calcium ionophore A23187 to a final concentration of 1 µM to stimulate 5-LO activity.

-

Incubation: Incubate the cells for 10 minutes at 37°C.

-

Reaction Termination and Extraction: Stop the reaction by adding two volumes of ice-cold methanol containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the levels of 5-LO products (e.g., LTB4 and its metabolites) in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of 5-LO product formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

1.1.4. Visualization: Mechanism of 5-LO Inhibition

Caption: Mechanism of Zileuton action on the LTB4 biosynthesis pathway.

Leukotriene A4 Hydrolase (LTA4H) Inhibitors

LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of LTB4 from LTA4. It also possesses an aminopeptidase activity. Selective inhibition of the epoxide hydrolase activity of LTA4H is a therapeutic strategy to reduce LTB4 levels without affecting its aminopeptidase function.

Exemplar Compound: SC-57461A

SC-57461A is a potent and selective inhibitor of LTA4H.

2.1.1. Quantitative Data for LTA4H Inhibitors

| Compound | Target | Assay Type | System | Potency (IC50) | Reference |

| SC-57461A | LTA4H (epoxide hydrolase) | Murine neutrophils | Potent inhibition observed | [4] | |

| LTA4H (aminopeptidase) | Recombinant LTA4H | Potent inhibition observed | [4] | ||

| LYS006 | LTA4H | Human whole blood | ~57 ng/mL (IC90) | [5] | |

| JNJ-26993135 | LTA4H (epoxide hydrolase & aminopeptidase) | Recombinant human LTA4H | ~10 nM | [6] |

2.1.2. Target Selectivity of LTA4H Inhibitors

LTA4H inhibitors like JNJ-26993135 selectively inhibit LTB4 production without affecting the synthesis of cysteinyl leukotrienes[6]. Some newer generation inhibitors are designed to selectively inhibit the epoxide hydrolase activity while sparing the aminopeptidase function[7]. LYS006 has demonstrated high selectivity in comprehensive preclinical off-target profiling[5].

2.1.3. Experimental Protocol: LTA4H Enzyme Inhibition Assay

This protocol is based on methods for assessing the hydrolase activity of LTA4H[8][9].

Objective: To determine the in vitro inhibitory activity of a test compound against the epoxide hydrolase function of LTA4H.

Materials:

-

Recombinant human LTA4H.

-

LTA4 methyl ester.

-

Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA).

-

Test compound dissolved in DMSO.

-

Degassed acetone and NaOH solution for LTA4 preparation.

-

LC-MS/MS system for LTB4 quantification.

Procedure:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere. Freshly prepare and dilute the LTA4 solution in the assay buffer just before use.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant LTA4H. Include a vehicle control.

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the freshly prepared LTA4 substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable quenching solution (e.g., methanol).

-

Analysis: Quantify the amount of LTB4 produced using LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of LTA4H activity at each inhibitor concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

2.1.4. Visualization: LTA4H Inhibition Workflow

Caption: A generalized workflow for an in vitro LTA4H inhibition assay.

BLT1 Receptor Antagonists

BLT1 is the high-affinity receptor for LTB4, and its activation on leukocytes mediates chemotaxis and pro-inflammatory responses. BLT1 antagonists block the binding of LTB4 to its receptor, thereby preventing downstream signaling.

Exemplar Compounds: CP-105,696 and U-75302

CP-105,696 and U-75302 are well-characterized, potent, and selective BLT1 receptor antagonists.

3.1.1. Quantitative Data for BLT1 Antagonists

| Compound | Target | Assay Type | System | Potency (IC50 / Ki) | Reference |

| CP-105,696 | BLT1 | [3H]LTB4 Binding | Human neutrophils | IC50 = 8.42 nM | [10] |

| BLT1 | Chemotaxis Assay | Human neutrophils | IC50 = 5.0 nM | [11] | |

| BLT1 | Competition Binding | Human BLT1 | Ki = 0.47 - 0.79 nM | [12] | |

| U-75302 | BLT1 | [3H]LTB4 Binding | Guinea pig lung membranes | Ki = 159 nM | [13] |

| BIIL 284 (active metabolite BIIL 315) | BLT1 | [3H]LTB4 Binding | Human neutrophil membranes | Ki = 1.9 nM | [14] |

| BLT1 | Ca2+ Release | Human neutrophils | IC50 = 0.75 nM | [14] |

3.1.2. Target Selectivity of BLT1 Antagonists

-

CP-105,696: At a concentration of 10 µM, it does not inhibit neutrophil chemotaxis mediated by other chemoattractants such as C5a, IL-8, or PAF, demonstrating its selectivity for the LTB4 pathway[11].

-

U-75302: This antagonist is specific for the BLT1 receptor and does not inhibit the binding of [3H]-LTB4 to the human BLT2 receptor[13][15].

-

BIIL 284: The active metabolites of this prodrug, BIIL 260 and BIIL 315, are potent antagonists of both BLT1 and BLT2 receptors[16].

3.1.3. Experimental Protocol: BLT1 Receptor Binding Assay

This protocol is based on competitive radioligand binding assays used to characterize BLT1 antagonists[11][12].

Objective: To determine the affinity of a test compound for the BLT1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human BLT1 receptor (e.g., HEK293-BLT1 cells or human neutrophils).

-

[3H]-LTB4 (radioligand).

-

Unlabeled LTB4 (for determining non-specific binding).

-

Test compound.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-LTB4 (typically at its Kd), and varying concentrations of the test compound.

-

Controls: Include wells for total binding ([3H]-LTB4 and membranes only) and non-specific binding ([3H]-LTB4, membranes, and a high concentration of unlabeled LTB4).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

3.1.4. Visualization: BLT1 Signaling and Antagonism

Caption: LTB4 signaling through the BLT1 receptor and its inhibition by an antagonist.

The development of selective and potent inhibitors of the LTB4 pathway represents a promising therapeutic strategy for a multitude of inflammatory disorders. This guide has provided a technical overview of the key characteristics of inhibitors targeting 5-LO, LTA4H, and the BLT1 receptor. The presented quantitative data, selectivity profiles, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working in this field. A thorough understanding of the target specificity and selectivity of these inhibitors is paramount for the design of effective and safe anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Pardon Our Interruption [opnme.com]

- 15. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricacies of LTB4 Receptor Signaling: A Technical Guide to BLT1 and BLT2 Modulation

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. Its biological effects are mediated through two G protein-coupled receptors, BLT1 and BLT2. Understanding the signaling pathways of these receptors and the effects of their modulation is paramount for the development of novel therapeutics for a range of inflammatory diseases. While specific data on a compound designated "LTB4-IN-1" is not available in public scientific literature, this guide provides an in-depth overview of BLT1 and BLT2 receptor signaling and the effects of known antagonists.

Core Concepts: BLT1 and BLT2 Receptors

Leukotriene B4 (LTB4) is a powerful chemoattractant for leukocytes, produced from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[1] It exerts its pro-inflammatory effects by activating two distinct G protein-coupled receptors: BLT1 and BLT2.[2][3]

-

BLT1 is a high-affinity receptor for LTB4, with a dissociation constant (Kd) in the sub-nanomolar range.[4][5] Its expression is predominantly restricted to immune cells such as neutrophils, eosinophils, macrophages, and effector T cells.[2][6] Activation of BLT1 is strongly linked to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[7]

-

BLT2 is a low-affinity receptor for LTB4, with a Kd in the nanomolar range.[5] In contrast to BLT1, BLT2 is ubiquitously expressed in various tissues.[7] While it also binds LTB4, it can be activated by other eicosanoids as well.[2] The physiological and pathological roles of BLT2 are still being elucidated, but it has been implicated in cell migration and survival.

Signaling Pathways of BLT1 and BLT2

Upon ligand binding, both BLT1 and BLT2 couple to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] This initial event triggers a cascade of downstream signaling pathways that ultimately mediate the cellular responses to LTB4.

Key Downstream Signaling Events:

-

Calcium Mobilization: Activation of phospholipase C (PLC) by the βγ subunits of the G-protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[7]

-

MAPK Activation: The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways. These pathways are crucial for gene expression and cell proliferation.

-

PI3K/Akt Pathway: BLT1 activation can also lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is important for cell survival and migration.

-

NF-κB Activation: LTB4 has been shown to enhance the activity of the nuclear factor-kappa B (NF-κB) pathway through both BLT1 and BLT2 receptors, a key transcription factor for pro-inflammatory genes.[7]

Below is a diagram illustrating the generalized signaling pathways of BLT1 and BLT2 receptors.

Caption: Generalized BLT1/BLT2 signaling pathways.

Pharmacological Modulation of BLT1 and BLT2 Receptors

The development of antagonists for BLT1 and BLT2 is a key strategy for the treatment of inflammatory diseases. A number of small molecule antagonists have been developed and characterized for their ability to inhibit LTB4-mediated signaling.

| Compound | Target(s) | IC50 (nM) | Ki (nM) | Notes |

| U-75302 | BLT1 | - | ~28 | A well-characterized selective BLT1 antagonist. |

| CP-105,696 | BLT1 | - | ~1.6 | A potent and selective BLT1 antagonist. |

| LY293111 | BLT1 | 20 | 25 | An orally active LTB4 receptor antagonist.[9] |

| SB-209247 | BLT1 | 6.6 | 0.78 | A selective and high-affinity LTB4 receptor antagonist.[9] |

| BIIL-260 | BLT1 | - | 1.7 | A potent and long-acting LTB4 receptor antagonist.[9] |

| LY255283 | BLT2 | - | - | A known BLT2 antagonist.[4] |

| CAY10583 | BLT2 | - | - | A selective BLT2 agonist.[4] |

| Compound 2 | LTB4 Receptors | 6.4 | - | A (hydroxyphenyl)pyrazole-based LTB4 receptor antagonist.[3] |

| Compound 24b | LTB4 Receptors | 288 | - | A 1,4-benzodioxine-based LTB4 antagonist.[10] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols for Characterizing LTB4 Receptor Antagonists

The evaluation of potential BLT1 and BLT2 antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for BLT1 and BLT2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing either human BLT1 or BLT2 receptors.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled LTB4 ligand (e.g., [3H]LTB4) in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a test compound by assessing its ability to block LTB4-induced intracellular calcium release.

Methodology:

-

Cell Culture: Cells expressing BLT1 or BLT2 are cultured and seeded in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

-

LTB4 Stimulation: The cells are then stimulated with a fixed concentration of LTB4 (agonist).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the LTB4-induced calcium signal is quantified, and an IC50 value is determined.

Below is a diagram illustrating a typical workflow for characterizing an LTB4 receptor antagonist.

References

- 1. The LTB4-BLT1 axis attenuates influenza-induced lung inflammation by suppressing NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Leukotriene B4 (LTB4) receptor antagonists: a series of (hydroxyphenyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 7. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of LTB4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of LTB4-IN-1, a potent inhibitor of leukotriene B4 (LTB4) synthesis. This document details the compound's mechanism of action, summarizes its quantitative in vitro activity, and provides detailed experimental protocols for its characterization.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid and plays a crucial role in orchestrating inflammatory responses.[1][2] It is a potent chemoattractant for leukocytes, particularly neutrophils, and is implicated in a variety of inflammatory diseases.[3] LTB4 exerts its biological effects primarily through the high-affinity G protein-coupled receptor, BLT1.[1][2] The synthesis of LTB4 is a key target for anti-inflammatory drug development.

This compound (also known as Compound 6 or Anti-inflammatory agent 2) has been identified as a potent inhibitor of LTB4 synthesis.[1][4][5] This guide will delve into the in vitro properties of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound inhibits the synthesis of LTB4.[1][2] The biosynthesis of LTB4 from arachidonic acid involves a multi-step enzymatic cascade. A key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[3] While the precise molecular target of this compound is not explicitly stated in the available documentation, its function as a leukotriene synthesis inhibitor suggests that it likely targets an enzyme within this pathway, such as 5-lipoxygenase.

Below is a diagram illustrating the proposed mechanism of action of this compound within the LTB4 biosynthesis pathway.

In Vitro Characterization

The primary in vitro characterization of this compound has focused on its inhibitory activity on LTB4 synthesis. The available quantitative data is summarized in the table below.

| Parameter | Value | Assay System | Reference |

| IC50 | 70 nM | Leukotriene B4 Synthesis | [1][2][6] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro characterization of inhibitors. While the specific protocol used to determine the IC50 of this compound is not publicly available, a representative protocol for a 5-lipoxygenase inhibitor assay is provided below. This protocol is based on standard methods used in the field.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of 5-LO, a key enzyme in the LTB4 biosynthesis pathway.

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ATP)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 234 nm

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Reaction:

-

Add 5-LO enzyme to the wells of a 96-well plate.

-

Add the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

-

Detection:

-

The product of the 5-LO reaction, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), has a conjugated diene structure that absorbs light at 234 nm.

-

Measure the absorbance of each well at 234 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

This compound is a potent inhibitor of LTB4 synthesis with a reported IC50 of 70 nM. Its mechanism of action is proposed to be the inhibition of a key enzyme in the LTB4 biosynthesis pathway, likely 5-lipoxygenase. The information and protocols provided in this guide are intended to facilitate further in vitro research into the pharmacological properties of this compound and its potential as a therapeutic agent for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. leukotriene synthesis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 5. LTR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. Inflammation/Immunology (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

LTB4-IN-1 for studying neutrophil chemotaxis

An In-Depth Technical Guide to LTB4-IN-1 for Studying Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, lipid-derived chemoattractant that plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Understanding the signaling pathways governed by LTB4 is crucial for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the LTB4 signaling axis in neutrophils and details the use of a representative BLT1 receptor antagonist, this compound, as a tool to investigate neutrophil chemotaxis. This document includes detailed experimental protocols, quantitative data on pathway inhibition, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction: The Role of LTB4 in Neutrophil Recruitment

Neutrophils are the first line of defense in the innate immune system, rapidly migrating to sites of injury or infection. This directed migration, or chemotaxis, is orchestrated by a variety of chemical signals. Among the most powerful of these is Leukotriene B4 (LTB4), an eicosanoid lipid mediator synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LO).

LTB4 functions as a potent chemoattractant for neutrophils and is a key player in initiating inflammation.[1] It exerts its effects by binding to two G-protein coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2.[2][3][4] The BLT1 receptor is primarily expressed on leukocytes and is the main mediator of LTB4-induced chemotaxis.[3][4]

A critical aspect of LTB4's function is its role as a "signal relay" molecule.[1][5] Primary chemoattractants, such as the bacterial product N-formylmethionyl-leucyl-phenylalanine (fMLP), stimulate neutrophils to synthesize and secrete LTB4. This secreted LTB4 then acts in an autocrine (on the same cell) and paracrine (on nearby cells) fashion to amplify the inflammatory response, enhancing cell polarization and guiding more neutrophils to the source of inflammation.[1][6][7] Given its central role, the LTB4-BLT1 axis is a significant target for anti-inflammatory drug development. This compound is presented here as a representative selective BLT1 antagonist used to probe this pathway.

The LTB4 Signaling Pathway in Neutrophils

The binding of LTB4 to its high-affinity receptor, BLT1, initiates a cascade of intracellular events that culminate in directed cell movement.

-

Receptor Activation: LTB4 binds to the BLT1 receptor, a GPCR coupled to an inhibitory G-protein (Gαi).

-

G-Protein Dissociation: This binding event causes the Gαi subunit to dissociate from the Gβγ dimer.

-

Downstream Signaling: Both Gαi and Gβγ subunits trigger downstream signaling pathways. A key pathway for chemotaxis is the activation of phosphoinositide 3-kinase (PI3K) by the Gβγ subunit.[6]

-

Cell Polarization and Motility: PI3K activation leads to the generation of PIP3 at the leading edge of the cell, activating downstream effectors like Akt and the Rho family GTPases Rac and Cdc42. This promotes localized actin polymerization, forming the lamellipodium that drives the cell forward. Concurrently, pathways involving RhoA and myosin II activation at the rear of the cell facilitate retraction of the uropod.[1][6]

-

Signal Amplification: LTB4 can also positively feed back on its own synthesis by activating the 5-LO enzyme, further amplifying the inflammatory signal.[8]

The following diagram illustrates the core LTB4-BLT1 signaling cascade leading to neutrophil chemotaxis.

Quantitative Analysis of LTB4 Pathway Inhibition

This compound, as a representative BLT1 antagonist, is designed to competitively inhibit the binding of LTB4 to its receptor, thereby blocking downstream signaling. The efficacy of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays, such as chemotaxis assays. The table below summarizes data for known inhibitors of the LTB4 pathway to provide a comparative context.

| Inhibitor | Target | Assay Type | Chemoattractant | Key Finding |

| MK-886 | 5-LO activating protein (FLAP) | Transwell Migration | fMLP (1 nM) | Reduces neutrophil polarization and migration, indicating reliance on LTB4 synthesis.[1] |

| LY223982 | BLT1 Receptor | Transwell Migration | fMLP (1 nM) | Inhibits fMLP-induced neutrophil migration, demonstrating the role of LTB4 signal relay.[1] |

| U75302 | BLT1 Receptor | Neutrophil Adhesion | LTB4 | Possesses some intrinsic agonist activity in endothelial cells but acts as an antagonist on neutrophils.[2][9] |

| 20-hydroxy LTB4 | BLT1 Receptor | In vivo neutrophil emigration | LTB4 | A natural metabolite that acts as a weak agonist but desensitizes neutrophils to LTB4 by down-regulating the receptor.[10] |

Experimental Protocols for Studying Neutrophil Chemotaxis

Isolation of Human Neutrophils

A pure population of neutrophils is essential for reliable chemotaxis studies. A common method is density gradient centrifugation followed by dextran sedimentation.

-

Materials:

-

Anticoagulated (e.g., with ACD or EDTA) whole human blood from healthy donors.

-

Ficoll-Paque PLUS or similar density gradient medium.

-

3% Dextran T-500 in saline.

-

Red Blood Cell (RBC) Lysis Buffer.

-

Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺.

-

-

Protocol:

-

Carefully layer 25 mL of whole blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the erythrocyte/granulocyte pellet and transfer to a new 50 mL tube.

-

Add an equal volume of 3% dextran solution, mix by inversion, and allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Carefully collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

Resuspend the cell pellet and lyse remaining RBCs using RBC Lysis Buffer for 5-7 minutes on ice.

-

Wash the cells twice with cold PBS.

-

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and determine cell concentration and viability (e.g., via trypan blue exclusion). Purity should be >95%.

-

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell)

The Transwell assay is the gold standard for quantifying chemotaxis in vitro.[11] It measures the migration of cells across a porous membrane towards a chemoattractant.

-

Materials:

-

96-well Transwell plate with polycarbonate membranes (5.0 µm pores are optimal for neutrophils).[11]

-

Isolated human neutrophils.

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Chemoattractant stock solution (e.g., 10⁻⁵ M LTB4 in ethanol).

-

Inhibitor stock solution (e.g., 10 mM this compound in DMSO).

-

Detection reagent (e.g., Calcein-AM or CellTiter-Glo®).[11]

-

-

Protocol Workflow:

-

Preparation: Prepare serial dilutions of the chemoattractant (LTB4) and the inhibitor (this compound) in assay medium.

-

Assay Setup: Add 150 µL of assay medium containing the chemoattractant to the lower wells of the Transwell plate. Add a negative control (medium only) and a positive control (e.g., 10-100 nM LTB4).

-

Inhibitor Pre-incubation: In separate tubes, incubate neutrophils (resuspended at 2 x 10⁶ cells/mL) with various concentrations of this compound or vehicle (DMSO) for 20-30 minutes at 37°C.

-

Cell Seeding: Add 75 µL of the neutrophil suspension to the upper chamber (the Transwell insert).

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Carefully remove the upper inserts.

-

Quantify the number of cells that have migrated into the lower chamber. A common method is to measure ATP levels using a luminescent assay like CellTiter-Glo®, where the signal is directly proportional to the cell number.[11]

-

Alternatively, pre-label cells with a fluorescent dye (like Calcein-AM), and measure fluorescence in the bottom well using a plate reader.

-

-

The diagram below outlines the workflow for a Transwell chemotaxis experiment using an inhibitor.

Data Interpretation and Expected Outcomes

-

Dose-Response to LTB4: Neutrophils should exhibit a bell-shaped dose-response curve to LTB4, with maximal migration typically occurring between 10 nM and 100 nM.[12][13]

-

Inhibition by this compound: When co-incubated with an optimal concentration of LTB4, this compound is expected to inhibit neutrophil migration in a dose-dependent manner. This allows for the calculation of an IC50 value, a key measure of the inhibitor's potency.

-

Effect on Signal Relay: To test the role of the LTB4 signal relay loop, use a primary chemoattractant like fMLP. This compound should partially inhibit migration towards fMLP, as this migration is amplified by endogenously produced LTB4.[1] The degree of inhibition reflects the contribution of the LTB4-BLT1 axis to the overall chemotactic response initiated by the primary signal.

Conclusion

The LTB4-BLT1 signaling axis is a critical driver of neutrophil chemotaxis and a cornerstone of the acute inflammatory response. The use of specific molecular probes, such as the representative BLT1 antagonist this compound, is indispensable for dissecting this complex pathway. By employing robust methodologies like the Transwell migration assay, researchers can quantify the effects of such inhibitors, validate their mechanism of action, and assess their therapeutic potential. The protocols and data presented in this guide offer a framework for scientists to effectively study neutrophil chemotaxis and contribute to the development of next-generation anti-inflammatory agents.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil swarms require LTB4 and integrins at sites of cell death in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Investigating Inflammatory Responses with LTB4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LTB4-IN-1, a potent inhibitor of leukotriene B4 (LTB4) synthesis, for the investigation of inflammatory responses. This document details the mechanism of action, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its application in research settings.

Introduction to this compound and its Role in Inflammation

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a central role in orchestrating acute inflammatory responses.[1] Synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils, drawing them to sites of inflammation.[2][3] Beyond recruitment, LTB4 activates these immune cells, leading to the release of pro-inflammatory cytokines and reactive oxygen species, thereby amplifying the inflammatory cascade.[4]

This compound, also identified in scientific literature as "Compound 6," is a quinoline derivative that functions as a robust inhibitor of LTB4 synthesis.[5] It offers a valuable tool for researchers to dissect the specific contributions of LTB4 in various inflammatory models and to explore the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound exerts its inhibitory effect on LTB4 synthesis through a mechanism that involves the 5-lipoxygenase activating protein (FLAP). FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-lipoxygenase, the key enzyme in leukotriene biosynthesis.[3][6] this compound, like other inhibitors in its class, is thought to bind to FLAP, thereby preventing the necessary interaction between 5-LO and its substrate and ultimately blocking the production of LTB4.[3][5]

The efficacy of this compound in intact cells is influenced by its lipophilicity, as indicated by its partition coefficient (K value), which determines its ability to accumulate in the cell membrane where FLAP is located.[5]

dot

Caption: LTB4 Synthesis Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound on LTB4 synthesis has been quantified in studies using human polymorphonuclear leukocytes (PMNL). The key finding is its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Assay System | Reference |

| IC50 for LTB4 Synthesis | 70 nM | Intact human PMNL stimulated with A23187 | [5] |

This data demonstrates that this compound is a highly potent inhibitor of LTB4 production in a cellular context.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate inflammatory responses using this compound.

Inhibition of LTB4 Synthesis in Intact Human Neutrophils

This protocol is adapted from the methodology described by Hatzelmann et al. (1994).[5]

Objective: To determine the dose-dependent effect of this compound on LTB4 production in isolated human neutrophils.

Materials:

-

This compound

-

Human polymorphonuclear leukocytes (PMNL), freshly isolated

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

LTB4 ELISA kit

-

DMSO (for dissolving this compound)

Procedure:

-

Neutrophil Isolation: Isolate human PMNL from fresh venous blood using a standard density gradient centrifugation method.

-

Cell Preparation: Resuspend the isolated PMNL in PBS at a concentration of 1 x 10^7 cells/mL.

-

Inhibitor Pre-incubation: Prepare serial dilutions of this compound in DMSO and then dilute in PBS to the final desired concentrations. Add the this compound dilutions to the cell suspensions and incubate for 15 minutes at 37°C. A vehicle control (DMSO) should be run in parallel.

-

Cell Stimulation: Add calcium ionophore A23187 to the cell suspensions to a final concentration of 5 µM to stimulate LTB4 synthesis.

-

Incubation: Incubate the stimulated cells for 10 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Sample Collection: Collect the supernatant for LTB4 measurement.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

dot

Caption: Workflow for LTB4 Inhibition Assay in Neutrophils.

In Vivo Model of LTB4-Mediated Inflammation

This protocol provides a general framework for investigating the in vivo effects of this compound on LTB4-induced inflammation.

Objective: To assess the ability of this compound to inhibit LTB4-induced leukocyte recruitment in a murine model.

Materials:

-

This compound

-

Leukotriene B4 (LTB4)

-

Mice (e.g., C57BL/6)

-

Sterile saline

-

Myeloperoxidase (MPO) assay kit

-

Tissue homogenization buffer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose. A vehicle control group should be included.

-

Inflammatory Challenge: After a suitable pre-treatment period, induce localized inflammation by injecting LTB4 (e.g., 100 ng in 20 µL saline) into the paw or ear of the mice. A control group receiving only saline should be included.

-

Tissue Collection: At a specified time point after the LTB4 challenge (e.g., 4 hours), euthanize the mice and collect the inflamed tissue (paw or ear).

-

Tissue Homogenization: Homogenize the collected tissue in a suitable buffer.

-

MPO Assay: Measure the myeloperoxidase (MPO) activity in the tissue homogenates as an index of neutrophil infiltration. MPO is an enzyme abundant in neutrophils.

-

Data Analysis: Compare the MPO activity between the different treatment groups. A significant reduction in MPO activity in the this compound treated group compared to the vehicle control group would indicate inhibition of neutrophil recruitment.

References

- 1. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Inversely-correlated inhibition of human 5-lipoxygenase activity by BAY X1005 and other quinoline derivatives in intact cells and a cell-free system--implications for the function of 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

LTB4-IN-1: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the orchestration of inflammatory responses. Its synthesis and signaling are critical drivers of leukocyte recruitment and activation, leading to the production of a cascade of pro-inflammatory cytokines. Consequently, the inhibition of LTB4 synthesis represents a compelling therapeutic strategy for a host of inflammatory diseases. This technical guide provides an in-depth overview of LTB4-IN-1, a potent inhibitor of LTB4 synthesis, and its consequential impact on cytokine production. Due to the limited availability of published data specifically on this compound, this document utilizes data from studies on the well-characterized 5-lipoxygenase-activating protein (FLAP) inhibitor, MK-886 , as a representative proxy for a potent LTB4 synthesis inhibitor. This compound is known to inhibit LTB4 synthesis with an IC50 of 70 nM. The data presented herein, therefore, serves as a strong surrogate to elucidate the expected biological effects of this compound on cytokine modulation. This guide details the underlying signaling pathways, presents quantitative data on cytokine inhibition, provides comprehensive experimental protocols, and visualizes key processes through detailed diagrams.

Introduction: The Role of LTB4 in Inflammation and Cytokine Storms

Leukotriene B4 is a key product of the 5-lipoxygenase (5-LOX) pathway, which metabolizes arachidonic acid released from the cell membrane. LTB4 exerts its potent pro-inflammatory effects primarily through its high-affinity G protein-coupled receptor, BLT1, and to a lesser extent, the low-affinity receptor, BLT2. Activation of these receptors on immune cells, particularly neutrophils, monocytes, and macrophages, triggers a cascade of intracellular signaling events.

These signaling pathways culminate in a variety of cellular responses, including chemotaxis, enhanced phagocytosis, and the production of reactive oxygen species. Crucially, LTB4 signaling significantly amplifies the production and release of a broad spectrum of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as various chemokines. This amplification loop can contribute to the excessive and uncontrolled release of cytokines, a phenomenon known as a "cytokine storm," which is a hallmark of severe inflammatory conditions.

Mechanism of Action: this compound and the Inhibition of LTB4 Synthesis

This compound is a potent inhibitor of leukotriene B4 (LTB4) synthesis, with a reported IC50 of 70 nM. It is presumed to act by inhibiting a key enzyme in the 5-lipoxygenase pathway, thereby blocking the conversion of arachidonic acid into LTB4. The data presented in this guide is based on the effects of MK-886, a well-studied inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is essential for the activation of 5-lipoxygenase, the rate-limiting enzyme in leukotriene biosynthesis. By inhibiting FLAP, MK-886 effectively abrogates the production of all leukotrienes, including LTB4. This targeted inhibition of the LTB4 synthesis pathway is expected to dampen the downstream inflammatory signaling and subsequent cytokine production.

Impact on Cytokine Production: Quantitative Data

The inhibition of LTB4 synthesis has a profound impact on the production of key pro-inflammatory cytokines. The following tables summarize the quantitative effects of the representative LTB4 synthesis inhibitor, MK-886, on cytokine and chemokine production in an in vitro model of inflammation using human rheumatoid arthritis synovial fibroblasts (RASF) stimulated with TNF-α.

Table 1: Effect of LTB4 Synthesis Inhibitor (MK-886) on IL-6 Production in TNF-α-Stimulated Human Synovial Fibroblasts

| Treatment Group | Concentration | IL-6 mRNA Level (Fold Change vs. Control) | IL-6 Protein Level (% Inhibition of TNF-α-induced) |

| Vehicle Control | - | 1.0 | - |

| TNF-α (10 ng/mL) | - | 15.2 ± 2.1 | 0 |

| TNF-α + MK-886 | 5 µM | 6.5 ± 1.8 | 48.1 ± 2.8 |

Data synthesized from Feng et al., 2014.

Table 2: Effect of LTB4 Synthesis Inhibitor (MK-886) on MCP-1 Production in TNF-α-Stimulated Human Synovial Fibroblasts

| Treatment Group | Concentration | MCP-1 mRNA Level (Fold Change vs. Control) | MCP-1 Protein Level (% Inhibition of TNF-α-induced) |

| Vehicle Control | - | 1.0 | - |

| TNF-α (10 ng/mL) | - | 8.5 ± 1.2 | 0 |

| TNF-α + MK-886 | 5 µM | 1.9 ± 0.3 | 63.8 ± 12.7 |

Data synthesized from Feng et al., 2014.

These data clearly demonstrate that inhibition of the LTB4 synthesis pathway leads to a significant and dose-dependent reduction in the production of the pro-inflammatory cytokine IL-6 and the chemokine MCP-1.

Signaling Pathways Modulated by LTB4 Synthesis Inhibition

The inhibitory effect of LTB4 synthesis inhibitors on cytokine production is mediated through the modulation of key intracellular signaling pathways. A primary target of this inhibition is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.

Caption: this compound Signaling Pathway Inhibition.

By blocking LTB4 synthesis, this compound prevents the activation of BLT1/BLT2 receptors, leading to reduced activation of the IKK complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory cytokine genes.

Experimental Protocols

This section provides a detailed, representative protocol for investigating the effects of an LTB4 synthesis inhibitor, such as this compound, on cytokine production in a macrophage cell line stimulated with lipopolysaccharide (LPS).

5.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

-

Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO, typically at a final concentration of ≤0.1%). Incubate for 1 hour at 37°C.

-

Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

5.2. Cytokine Measurement by ELISA

-

Sample Collection: After the incubation period, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatants and store them at -80°C until analysis.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse or human TNF-α, IL-1β, IL-6).

-

Follow the manufacturer's instructions for the ELISA procedure. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Blocking non-specific binding sites.

-

Adding the collected cell culture supernatants and a series of known standards for the cytokine.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Incubating and washing.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubating and washing.

-

Adding a chromogenic substrate (e.g., TMB).

-

Stopping the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

-

Caption: Experimental Workflow for Cytokine Analysis.

Conclusion and Future Directions

The inhibition of LTB4 synthesis through compounds like this compound presents a potent anti-inflammatory strategy by significantly attenuating the production of key pro-inflammatory cytokines. As demonstrated with the surrogate inhibitor MK-886, this effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar molecules in a variety of inflammatory disorders.

Future research should focus on obtaining specific quantitative data for this compound across a broader range of inflammatory stimuli and cell types. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in relevant disease models. A deeper understanding of its precise molecular interactions and off-target effects will further aid in its development as a targeted anti-inflammatory agent.

Methodological & Application

Application Notes and Protocols for LTB4-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway. It plays a crucial role in a variety of inflammatory diseases by recruiting and activating leukocytes. LTB4 exerts its effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2. As a key mediator of inflammation, the LTB4 signaling pathway is a significant target for therapeutic intervention. This document provides detailed protocols for in vitro assays designed to characterize inhibitors of the LTB4 pathway, such as LTB4-IN-1.

LTB4 Signaling Pathway

Leukotriene B4 is synthesized from arachidonic acid, which is released from the cell membrane. The enzyme 5-lipoxygenase (5-LOX) converts arachidonic acid to LTA4, which is then hydrolyzed by LTA4 hydrolase to produce LTB4. LTB4 can then bind to its receptors, primarily BLT1, on the surface of immune cells like neutrophils and T-cells. This binding initiates a signaling cascade that leads to various cellular responses, including chemotaxis, cytokine production, and immune cell activation, contributing to inflammatory responses.[1][2][3] The blockade of this pathway is a key strategy in developing anti-inflammatory drugs.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of various LTB4 receptor antagonists from published studies. This data can serve as a benchmark for evaluating the potency of new inhibitors like this compound.

| Compound | Assay Type | Cell Type/System | Target | IC50 | Reference |

| CP-105,696 | Neutrophil Chemotaxis | Monkey Neutrophils | LTB4-mediated | 20 nM | [5] |

| CP-105,696 | CD11b Upregulation | Monkey Whole Blood | LTB4-mediated | 16.5 µM | [5] |

| Compound 24b | LTB4 Antagonism | Not Specified | LTB4 Receptor | 288 nM | [6] |

| Compound 24c | LTB4 Antagonism | Not Specified | LTB4 Receptor | 439 nM | [6] |

| Compound 24e | LTB4 Antagonism | Not Specified | LTB4 Receptor | 477 nM | [6] |

| U75302 | Adhesion of Neutrophils | Human Umbilical Vein Endothelial Cells (HUVEC) | BLT1 | Agonist Activity Observed | [7] |

| LY255283 | Adhesion of Neutrophils | Human Umbilical Vein Endothelial Cells (HUVEC) | BLT2 | Agonist Activity Observed | [7] |

Experimental Protocols

Neutrophil Chemotaxis Assay

This assay assesses the ability of an inhibitor to block the migration of neutrophils towards an LTB4 gradient.

Materials:

-

Human or mouse neutrophils

-

LTB4

-

This compound (or other inhibitors)

-

Chemotaxis chamber (e.g., Boyden chamber)

-

Culture medium (e.g., RPMI with 0.1% BSA)

-

Calcein-AM (for fluorescence-based detection)

Procedure:

-

Isolate neutrophils from fresh human or mouse blood.

-

Resuspend neutrophils in culture medium at a concentration of 1x10^6 cells/mL.

-

If using fluorescence, label cells with Calcein-AM.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add LTB4 (typically 1-10 nM) to the lower wells of the chemotaxis chamber.

-

Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, count the number of migrated cells in the lower chamber. This can be done by microscopy or by measuring the fluorescence of migrated cells after lysis.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

LTB4 Quantification by Competitive ELISA

This protocol is for measuring the amount of LTB4 produced by cells in culture, which can be used to assess the effect of inhibitors on LTB4 synthesis. This is a general protocol based on commercially available kits.[8][9][10]

Materials:

-

Cell culture supernatant, serum, or plasma samples

-

LTB4 ELISA Kit (containing LTB4 standard, primary antibody, HRP-labeled LTB4, wash buffer, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Prepare samples. Cell culture supernatants may be used directly or diluted. Serum and plasma may require extraction.[9]

-

Reconstitute the LTB4 standard to create a standard curve.

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add the primary antibody solution to each well (except non-specific binding wells).

-

Incubate for 1 hour at room temperature on a shaker.

-

Without washing, add the HRP-labeled LTB4 conjugate to each well.

-

Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm (or as specified by the kit) using a microplate reader.

-

Calculate the LTB4 concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Release Assay

This assay measures the effect of this compound on the production of pro-inflammatory cytokines by immune cells in response to LTB4.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a specific immune cell line

-

LTB4

-

This compound

-

Culture medium

-

ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

Procedure:

-

Isolate PBMCs or culture the chosen cell line.

-

Plate the cells in a 96-well plate at an appropriate density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with LTB4 (concentration to be optimized, e.g., 100 nM).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Determine the inhibitory effect of this compound on cytokine production.

Conclusion

The protocols and data presented provide a framework for the in vitro characterization of LTB4 pathway inhibitors. These assays are fundamental in the pre-clinical evaluation of novel anti-inflammatory compounds targeting LTB4 signaling. Researchers should optimize the specific conditions for their experimental setup.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive effect of leukotriene B(4) receptor antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. file.elabscience.com [file.elabscience.com]

Application Note: Development of a Cell-Based Calcium Flux Assay to Characterize LTB4 Receptor 1 (BLT1) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in a wide range of inflammatory responses.[1][2] It exerts its effects primarily through the high-affinity G protein-coupled receptor (GPCR), BLT1.[3][4] The BLT1 receptor is highly expressed on the surface of leukocytes, including neutrophils and T lymphocytes, and mediates key inflammatory processes such as chemotaxis, degranulation, and the production of inflammatory cytokines.[1][5] Upon activation by LTB4, the BLT1 receptor couples primarily through Gq proteins, initiating a signaling cascade that leads to a rapid and transient increase in intracellular calcium ([Ca2+]i).[3][6][7]

This signaling pathway makes the BLT1 receptor a significant therapeutic target for a variety of inflammatory diseases, including asthma, atherosclerosis, and rheumatoid arthritis.[6][8] The development of potent and selective BLT1 antagonists is a key objective in drug discovery. To facilitate this, robust and reliable cell-based assays are required to identify and characterize the pharmacological activity of potential inhibitors.

This application note describes the development and protocol for a homogeneous, fluorescence-based calcium flux assay designed to measure the potency of BLT1 antagonists, using LTB4-IN-1 as a representative inhibitor. The assay utilizes a recombinant cell line stably expressing the human BLT1 receptor and a calcium-sensitive fluorescent dye to measure receptor activation in a high-throughput format.

Assay Principle

The assay quantifies the activity of the BLT1 receptor by measuring changes in intracellular calcium concentration. In the antagonist mode, cells are pre-incubated with the test compound (e.g., this compound) before being stimulated with the natural agonist, LTB4.

-

BLT1 Activation: LTB4 binds to the Gq-coupled BLT1 receptor.[3][6]

-

Signal Transduction: This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[9]

-

Fluorescence Detection: A pre-loaded calcium-sensitive dye (e.g., Fluo-4 AM) binds to the free Ca2+ in the cytoplasm, resulting in a significant increase in its fluorescence intensity.[9]

-

Antagonist Action: A BLT1 antagonist like this compound will bind to the receptor and prevent LTB4-induced activation, thereby inhibiting the downstream calcium release and subsequent fluorescence signal in a dose-dependent manner.

The potency of the antagonist is determined by measuring its ability to block the LTB4-induced signal, from which an IC50 value (the concentration of inhibitor required to reduce the agonist response by 50%) can be calculated.

References

- 1. pnas.org [pnas.org]

- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

- 3. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 Receptor-1 Mediates Intermittent Hypoxia-induced Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Recommended LTB4-IN-1 concentration for in vitro studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of LTB4-IN-1, a potent inhibitor of leukotriene B4 (LTB4) synthesis. The provided protocols and recommendations are based on established methodologies for studying LTB4 inhibition.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. It plays a critical role in inflammation by acting as a potent chemoattractant for leukocytes, particularly neutrophils, and stimulating the production of pro-inflammatory cytokines.[1][2][3] The synthesis of LTB4 is initiated by the conversion of arachidonic acid to LTA4, which is then hydrolyzed by LTA4 hydrolase to produce LTB4.[1][4] LTB4 exerts its biological effects by binding to two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][5]

This compound is an inhibitor of LTB4 synthesis, demonstrating a half-maximal inhibitory concentration (IC50) of 70 nM. Its mechanism involves the suppression of one or more key enzymes in the LTB4 biosynthetic pathway. These notes provide detailed protocols for evaluating the efficacy of this compound in cell-based in vitro assays.

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound. Researchers should use this value as a starting point for dose-response experiments.

| Compound | Assay Type | IC50 | Reference |

| This compound | LTB4 Synthesis Inhibition | 70 nM | Manufacturer's Datasheet |

Signaling Pathways

The diagram below illustrates the enzymatic pathway of LTB4 synthesis and the subsequent signaling cascade upon binding to its receptors. This compound is shown to inhibit the overall synthesis of LTB4.

Caption: LTB4 synthesis pathway and its inhibition by this compound.

Experimental Protocols

This protocol describes a method to determine the inhibitory effect of this compound on LTB4 production in isolated human neutrophils stimulated with a calcium ionophore.

Materials:

-

Human peripheral blood

-

Dextran T500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

-

HBSS with Ca2+/Mg2+

-

Calcium Ionophore A23187

-

This compound

-

DMSO (vehicle control)

-

LTB4 ELISA Kit

-

96-well plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for LTB4 synthesis inhibition assay.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Preparation: Wash the isolated neutrophils with HBSS without Ca2+/Mg2+ and resuspend them in HBSS with Ca2+/Mg2+ at a final concentration of 1 x 10^6 cells/mL.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add this compound to the neutrophil suspension to achieve final concentrations ranging from 1 nM to 1 µM (a 10-point dose-response curve is recommended, centered around the 70 nM IC50).

-

Include a vehicle control (DMSO only).

-

Pre-incubate the plate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-